molecular formula C15H12ClNOS B11840236 2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile

2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile

Katalognummer: B11840236
Molekulargewicht: 289.8 g/mol
InChI-Schlüssel: PMDIWLFIFNMVCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxy-substituted phenyl ring, and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenylacetonitrile with 3-methoxythiophenol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenylacetonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-methoxyphenylacetonitrile: Lacks the thioether linkage and methoxy substitution on the phenyl ring.

    4-Methoxyphenylacetonitrile: Lacks the chloro and thioether substitutions.

Uniqueness

2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile is unique due to its combination of chloro, methoxy, and thioether functionalities, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H12ClNOS

Molekulargewicht

289.8 g/mol

IUPAC-Name

2-[2-chloro-4-(3-methoxyphenyl)sulfanylphenyl]acetonitrile

InChI

InChI=1S/C15H12ClNOS/c1-18-12-3-2-4-13(9-12)19-14-6-5-11(7-8-17)15(16)10-14/h2-6,9-10H,7H2,1H3

InChI-Schlüssel

PMDIWLFIFNMVCN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)SC2=CC(=C(C=C2)CC#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.